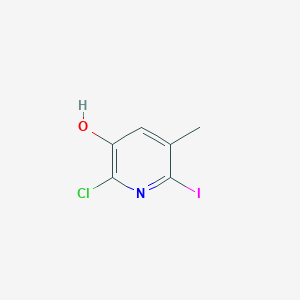

2-Chloro-6-iodo-5-methylpyridin-3-ol

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Although explicit ¹H and ¹³C NMR data for this compound are not provided in the sources, key inferences can be drawn from its structure:

- The hydroxyl proton (O-H) is expected to resonate near δ 5–6 ppm in DMSO-d₆ due to hydrogen bonding.

- Aromatic protons on the pyridine ring would typically appear in the δ 7–8 ppm range , with splitting patterns reflecting ortho and meta couplings.

- The methyl group (-CH₃) at position 5 would produce a singlet near δ 2.5 ppm .

For ¹³C NMR, the iodine and chlorine atoms would deshield adjacent carbons, with the C-I and C-Cl carbons appearing near δ 90–100 ppm and δ 110–120 ppm , respectively.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data for this compound indicate a molecular ion peak at m/z 269.47 ([M]⁺), consistent with its molecular weight. Key fragmentation pathways include:

- Loss of the hydroxyl group (-17 Da)

- Cleavage of the C-I bond, yielding a fragment at m/z 142 ([C₆H₅ClN]⁺)

- Subsequent loss of the methyl group (-15 Da), producing m/z 127

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 269.47 | Intact molecular ion |

| [M-OH]⁺ | 252.47 | Loss of hydroxyl group |

| [C₆H₅ClN]⁺ | 142.00 | Pyridine ring with Cl and CH₃ |

Infrared and UV-Vis Absorption Profiling

Infrared (IR) spectroscopy reveals characteristic absorptions:

- O-H stretch : Broad band near 3200–3600 cm⁻¹

- C-I stretch : Medium-intensity peak at 500–600 cm⁻¹

- C-Cl stretch : Strong absorption near 750–800 cm⁻¹

UV-Vis spectroscopy in methanol would likely show a π→π* transition in the 250–280 nm range due to the aromatic pyridine ring, with a weaker n→π* transition near 300–320 nm from the hydroxyl and halogen substituents.

| Spectrum | Key Peaks | Assignment |

|---|---|---|

| IR | 3200–3600 cm⁻¹ (broad) | O-H stretching |

| 750–800 cm⁻¹ | C-Cl stretching | |

| UV-Vis | λₘₐₐ = 260 nm (ε > 10⁴ M⁻¹cm⁻¹) | Aromatic π→π* transition |

Properties

IUPAC Name |

2-chloro-6-iodo-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKYNGZBHYGYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673578 | |

| Record name | 2-Chloro-6-iodo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-21-1 | |

| Record name | 2-Chloro-6-iodo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodo-5-methylpyridin-3-ol typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methylpyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodo-5-methylpyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce ketones or aldehydes.

- Reduction reactions result in the formation of alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-iodo-5-methylpyridin-3-ol has shown potential as a precursor for the synthesis of biologically active compounds. Its structural attributes allow it to interact with various biological targets, including enzymes and receptors:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective dose-dependent inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

- Anticancer Potential : In vitro studies have demonstrated that it possesses moderate to strong antiproliferative effects on human cancer cell lines, such as MCF-7 (breast cancer) and H-460 (lung cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Moderate |

| H-460 | 10 | Strong |

| HEK293T | >100 | Non-toxic |

Organic Synthesis

Due to its halogenated nature, this compound serves as an important building block in organic synthesis. It can be utilized in:

- Cross-coupling Reactions : The presence of iodine allows for coupling with organometallic reagents, facilitating the formation of complex organic molecules.

Agrochemicals

The compound is also being explored for its potential use in developing agrochemicals. Its biological activity suggests that it could serve as an active ingredient in pesticide formulations targeting specific pests or pathogens.

Case Study 1: Anticancer Effects

A study conducted using xenograft models revealed that administration of this compound led to a significant reduction in tumor size compared to control groups. This underscores its potential as an anticancer agent.

Case Study 2: Toxicological Assessment

In vivo studies using zebrafish models indicated that exposure to varying concentrations of the compound resulted in dose-dependent mortality rates. This highlights the importance of careful dosage considerations in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Position and Reactivity

- Halogen Placement : The iodine atom at position 6 in this compound distinguishes it from analogs like 5-Chloro-3-iodopyridin-2-ol (iodine at position 3), influencing cross-coupling reactivity (e.g., Suzuki-Miyaura) .

- Methyl vs. Hydroxymethyl: The methyl group at position 5 enhances lipophilicity compared to the polar hydroxymethyl group in (6-Chloro-5-iodopyridin-3-yl)methanol, affecting solubility and membrane permeability in drug design .

Electron-Withdrawing Effects

Halogen Exchange (I vs. Br, F)

- Bromine in 5-Bromo-6-chloropyridin-3-ol provides a balance between reactivity and stability, suitable for nucleophilic substitutions, whereas iodine in the target compound favors electrophilic pathways .

- Fluorine in 6-Chloro-5-fluoro-2-iodo-pyridin-3-ol enhances metabolic stability in pharmaceuticals due to its strong electronegativity and small size .

Biological Activity

2-Chloro-6-iodo-5-methylpyridin-3-ol is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound features both chlorine and iodine substituents, which may enhance its reactivity and interactions with biological targets. Research into its biological activity primarily focuses on its medicinal chemistry applications, including antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula for this compound is C_6H_5ClI_N_O, with a molecular weight of approximately 235.02 g/mol. Its structure includes:

- A chlorine atom at the 2-position

- An iodine atom at the 6-position

- A hydroxyl group (-OH) at the 3-position

- A methyl group (-CH₃) at the 5-position

These functional groups contribute to its unique chemical properties, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The halogen atoms enhance reactivity, allowing the compound to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, which may influence the compound’s binding affinity to biological targets, modulating biochemical pathways and cellular processes .

Antibacterial Activity

Research indicates that halogenated compounds, including various pyridine derivatives, often exhibit significant antibacterial properties. The presence of chlorine and iodine in this compound enhances its potential as an antimicrobial agent. In vitro studies have shown that related compounds demonstrate activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 6-Amino-5-chloro-pyridin-3-ol | 4.69 | B. subtilis |

| 3-Iodo-5-methyl-pyridin-2-amine | TBD | P. aeruginosa |

Note: TBD = To Be Determined

Antifungal Activity

In addition to antibacterial effects, this compound has been assessed for antifungal activity. Compounds with similar structures have shown effectiveness against fungi such as Candida albicans. The antifungal mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Study on Enzymatic Interactions

A study focused on the enzymatic interactions of pyridine derivatives demonstrated that compounds like this compound can act as substrates for various enzymes, influencing metabolic pathways. For instance, when tested with Burkholderia sp., this compound exhibited significant metabolic transformation, suggesting potential applications in biocatalysis .

Pharmacological Applications

In pharmacological research, this compound is being explored as a pharmaceutical intermediate. Its ability to form hydrogen bonds enhances its binding affinity to target proteins and enzymes, making it a candidate for drug development aimed at treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-iodo-5-methylpyridin-3-ol to minimize by-product formation?

- Methodology : Start with a halogenation strategy using pyridine precursors. For chlorination, phthalyl chloride or POCl₃ can act as chlorinating agents under controlled anhydrous conditions (40–60°C, inert atmosphere). Iodination may require electrophilic substitution via directed ortho-metalation (DoM) or using iodine monochloride (ICl) in polar aprotic solvents. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Use /-NMR to confirm substitution patterns (e.g., chloro and iodo groups at C2 and C6, respectively).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected M.W.: 269.47 g/mol).

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., DMSO) and refine using SHELXL for precise bond-length and angle analysis .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition. Avoid prolonged exposure to acidic/basic conditions due to potential hydrolysis of the pyridin-3-ol moiety .

Advanced Research Questions

Q. How can regioselective iodination be achieved at the C6 position of the pyridine ring?

- Methodology : Utilize directing groups (e.g., methyl at C5) to orient electrophilic attack. For example, pre-functionalize the pyridine with a methyl group at C5, then employ I₂/HIO₃ in acetic acid to selectively iodinate the para position relative to the methyl group. Computational DFT studies (e.g., Gaussian) can predict electron density maps to guide regioselectivity .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodology :

- Cross-validation : Compare NMR chemical shifts with calculated values (via ACD/Labs or ChemDraw).

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in pyridin-3-ol) that may skew NMR data.

- Complementary Techniques : Use IR spectroscopy to confirm hydroxyl groups and XPS for halogen oxidation states. Apply Bayesian statistical models to weigh conflicting data .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura coupling, simulate Pd(0)-catalyzed transmetallation steps, focusing on the iodo group’s leaving ability. Compare activation energies for different coupling partners .

Q. How can solubility limitations in aqueous/organic media be addressed for biological assays?

- Methodology :

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while maintaining biocompatibility.

- pH Adjustment : Ionize the hydroxyl group (pKa ~8–10) by buffering to pH 10–12 for increased aqueous solubility.

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vitro studies .

Q. What degradation pathways dominate under oxidative or photolytic conditions?

- Methodology :

- Forced Degradation : Expose the compound to UV light (254 nm) or H₂O₂ (3% v/v) and analyze degradation products via LC-MS.

- Mechanistic Probes : Isotope labeling () can track hydroxyl group involvement in oxidation.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Molecular Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.